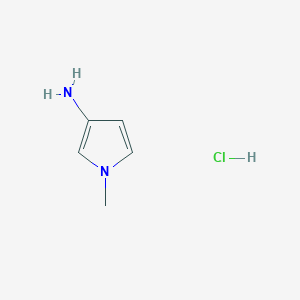
1-Methyl-1H-pyrrol-3-amine hydrochloride
Übersicht
Beschreibung
1-Methyl-1H-pyrrol-3-amine hydrochloride is a chemical compound with the CAS Number: 1194757-83-9. It has a molecular weight of 132.59 and its IUPAC name is 1-methyl-1H-pyrrol-3-amine hydrochloride .
Molecular Structure Analysis
The molecular formula of 1-Methyl-1H-pyrrol-3-amine hydrochloride is C5H9ClN2 . The InChI code is 1S/C5H8N2.ClH/c1-7-3-2-5(6)4-7;/h2-4H,6H2,1H3;1H . For a detailed molecular structure analysis, it would be best to refer to a dedicated chemical database or software.Physical And Chemical Properties Analysis
1-Methyl-1H-pyrrol-3-amine hydrochloride is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
1-Methyl-1H-pyrrol-3-amine hydrochloride is a pyrrole derivative, a class of compounds with diverse applications in chemical synthesis and materials science. Pyrroles are synthesized through various methods, including three-component condensations and reactions with polyfunctionalized pyrroles, showcasing the compound's versatility in forming complex structures (Ryabukhin et al., 2012), (Zaytsev et al., 2005). The compound is also involved in the formation of pyrrole-based supramolecular structures, indicating its potential in crystal engineering and nanotechnology (Yin & Li, 2006).
Biological and Pharmaceutical Research
In biological and pharmaceutical contexts, pyrrole derivatives demonstrate various bioactivities. They play a crucial role in synthesizing complex molecules with potential antitumor, antifungal, and antibacterial properties (Titi et al., 2020). The fundamental structure of pyrrole, to which 1-Methyl-1H-pyrrol-3-amine hydrochloride belongs, is pivotal in synthesizing biologically significant molecules like heme and chlorophyll (Anderson & Liu, 2000).
Materials Science and Catalysis
In materials science, pyrrole derivatives are instrumental in synthesizing polymers and catalyzing various chemical reactions. They contribute to creating porous polymers for carbon dioxide capture, highlighting their relevance in environmental applications (Abdelnaby et al., 2018). Pyrroles are also used in creating functionalized polymers and catalysts for specific chemical transformations, showcasing their utility in industrial chemistry (Krutošíková et al., 2001), (Luo et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Pyrrole and its derivatives are present in many natural products and have diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents, and more . This suggests that 1-Methyl-1H-pyrrol-3-amine hydrochloride and similar compounds could have potential applications in various fields, including medicine and agriculture .
Eigenschaften
IUPAC Name |
1-methylpyrrol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c1-7-3-2-5(6)4-7;/h2-4H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKCWSMABIEYBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726810 | |
| Record name | 1-Methyl-1H-pyrrol-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrrol-3-amine hydrochloride | |
CAS RN |
1194757-83-9 | |
| Record name | 1-Methyl-1H-pyrrol-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



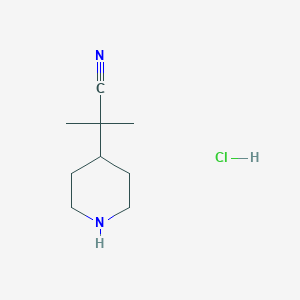



![2,6-Diazaspiro[3.4]octan-5-one hydrochloride](/img/structure/B1425999.png)
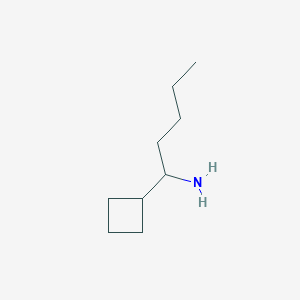
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1426001.png)

![4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B1426005.png)
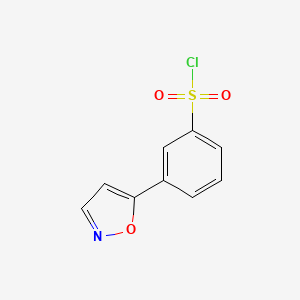
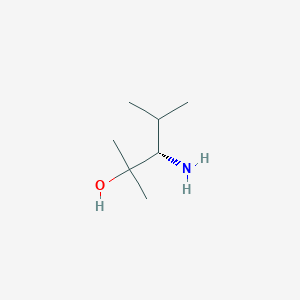


![3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile](/img/structure/B1426012.png)